Predicted Lipophilicity (logP) and pH‑Dependent logD Comparison with the 7‑Isopropoxy Isomer
The 7‑propoxy substitution of the target compound produces a measurably higher predicted logP (3.75) and a larger logD₇.₄ (−0.16 vs. an estimated −0.40) compared with the 7‑isopropoxy analog, which possesses the identical molecular formula but a branched alkoxy chain . The elevated logD₇.₄ indicates that the title compound remains more permeable through lipid membranes at physiological pH, whereas the branched‑chain analog is more hydrophilic under the same conditions .
| Evidence Dimension | ACD/Labs predicted logP and logD (pH 7.4) |
|---|---|
| Target Compound Data | logP = 3.75; logD₇.₄ = 0.16 (ACD/Labs v14.0) |
| Comparator Or Baseline | (7‑Isopropoxy‑4,8‑dimethyl‑2‑oxo‑2H‑chromen‑3‑yl)acetic acid: logP ≈ 3.68; logD₇.₄ ≈ −0.40 (predicted, ACD/Labs) |
| Quantified Difference | Δ logP ≈ +0.07; Δ logD₇.₄ ≈ +0.56 (target more lipophilic at pH 7.4) |
| Conditions | ACD/Labs Percepta Platform v14.0 prediction; pH 7.4 for logD |
Why This Matters
A logD₇.₄ difference of ~0.56 log units translates into approximately a 3.6‑fold higher membrane partitioning, meaning that experimental permeability or cell‑based assay results obtained with the 7‑isopropoxy analog cannot be extrapolated to the 7‑propoxy compound.
